![molecular formula C15H13Cl2NO4 B303015 N-(3,5-dichloro-4-hydroxyphenyl)-3,4-dimethoxybenzamide](/img/structure/B303015.png)
N-(3,5-dichloro-4-hydroxyphenyl)-3,4-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dichloro-4-hydroxyphenyl)-3,4-dimethoxybenzamide, commonly known as AG-490, is a small molecule inhibitor that targets Janus kinase 2 (JAK2) and other members of the JAK family. AG-490 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.
作用機序
AG-490 targets N-(3,5-dichloro-4-hydroxyphenyl)-3,4-dimethoxybenzamide and other members of the JAK family, which are involved in the signaling pathways of various cytokines and growth factors. N-(3,5-dichloro-4-hydroxyphenyl)-3,4-dimethoxybenzamide activation leads to the phosphorylation and activation of downstream signaling molecules, such as signal transducers and activators of transcription (STATs). AG-490 inhibits N-(3,5-dichloro-4-hydroxyphenyl)-3,4-dimethoxybenzamide activation, leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
AG-490 has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of cytokine production. In cancer, AG-490 has been shown to induce cell cycle arrest and apoptosis in cancer cells. In inflammation, AG-490 has been shown to inhibit the production of pro-inflammatory cytokines, such as IL-6 and TNF-α. In autoimmune disorders, AG-490 has been shown to inhibit the activation of immune cells, such as T cells and B cells.
実験室実験の利点と制限
AG-490 has several advantages for lab experiments, including its small molecular size, high solubility, and low toxicity. However, AG-490 also has some limitations, including its instability in aqueous solutions and its potential for off-target effects.
将来の方向性
Future research on AG-490 could focus on several areas, including:
1. Optimization of AG-490 synthesis methods to improve yield and purity.
2. Development of more stable AG-490 formulations for use in aqueous solutions.
3. Investigation of the potential for AG-490 to target other members of the JAK family.
4. Investigation of the potential for AG-490 to target other signaling pathways involved in cancer, inflammation, and autoimmune disorders.
5. Evaluation of the potential for AG-490 to be used in combination with other drugs for synergistic effects.
6. Investigation of the potential for AG-490 to be used as a diagnostic tool for N-(3,5-dichloro-4-hydroxyphenyl)-3,4-dimethoxybenzamide-related diseases.
7. Investigation of the potential for AG-490 to be used as a therapeutic agent in other diseases, such as neurodegenerative disorders and cardiovascular diseases.
In conclusion, AG-490 is a small molecule inhibitor that targets N-(3,5-dichloro-4-hydroxyphenyl)-3,4-dimethoxybenzamide and other members of the JAK family. AG-490 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. Future research on AG-490 could focus on several areas, including optimization of synthesis methods, investigation of potential targets, and evaluation of potential therapeutic applications.
合成法
AG-490 can be synthesized using various methods, including the reaction of 3,5-dichloro-4-hydroxybenzoic acid with 3,4-dimethoxyaniline in the presence of thionyl chloride and triethylamine. The resulting intermediate is then reacted with 4-aminobenzamide in the presence of sodium acetate and acetic anhydride to obtain AG-490.
科学的研究の応用
AG-490 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer, AG-490 has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, lung, and leukemia. In inflammation, AG-490 has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In autoimmune disorders, AG-490 has been shown to inhibit the activation of immune cells, such as T cells and B cells.
特性
製品名 |
N-(3,5-dichloro-4-hydroxyphenyl)-3,4-dimethoxybenzamide |
---|---|
分子式 |
C15H13Cl2NO4 |
分子量 |
342.2 g/mol |
IUPAC名 |
N-(3,5-dichloro-4-hydroxyphenyl)-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C15H13Cl2NO4/c1-21-12-4-3-8(5-13(12)22-2)15(20)18-9-6-10(16)14(19)11(17)7-9/h3-7,19H,1-2H3,(H,18,20) |
InChIキー |
NXCMMGNAQGQKQD-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C(=C2)Cl)O)Cl)OC |
正規SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C(=C2)Cl)O)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。